molecular formula C9H14N4 B13063648 7-Cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine

7-Cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine

Cat. No.: B13063648
M. Wt: 178.23 g/mol
InChI Key: KUOJXTAVBWYISL-UHFFFAOYSA-N
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Description

7-Cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine is a heterocyclic compound that features a fused pyrazole and pyrimidine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural versatility, which allows for various modifications to enhance its properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This reaction is carried out under reflux conditions in the presence of acetic anhydride and pyridine . The reaction conditions are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

7-Cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated derivatives in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups.

Scientific Research Applications

7-Cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine is unique due to its cyclopropyl group, which can enhance its binding affinity and specificity towards molecular targets. This structural feature also contributes to its distinct chemical reactivity and potential for further functionalization.

Properties

Molecular Formula

C9H14N4

Molecular Weight

178.23 g/mol

IUPAC Name

7-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine

InChI

InChI=1S/C9H14N4/c10-7-5-12-13-8(6-1-2-6)3-4-11-9(7)13/h5-6,8,11H,1-4,10H2

InChI Key

KUOJXTAVBWYISL-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2CCNC3=C(C=NN23)N

Origin of Product

United States

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